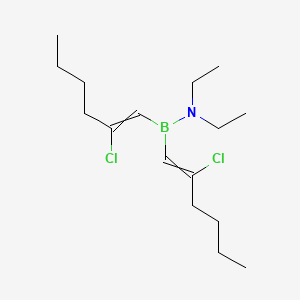
1,1-Bis(2-chlorohex-1-en-1-yl)-N,N-diethylboranamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(2-chlorohex-1-en-1-yl)-N,N-diethylboranamine is a complex organic compound with potential applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes two chlorohexenyl groups attached to a boranamine core. The presence of both chlorine and boron atoms in its structure makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2-chlorohex-1-en-1-yl)-N,N-diethylboranamine typically involves the reaction of 2-chlorohex-1-ene with N,N-diethylboranamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and diethyl ether. The reaction temperature is maintained at around 0-20°C to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to enhance efficiency and scalability. The use of automated systems for temperature and pressure control is crucial to maintain consistent product quality. Additionally, purification steps such as distillation and recrystallization are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(2-chlorohex-1-en-1-yl)-N,N-diethylboranamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding boronic acids or borates.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce borane derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Boronic acids, borates
Reduction: Borane derivatives
Substitution: Various substituted boranamine derivatives
Scientific Research Applications
1,1-Bis(2-chlorohex-1-en-1-yl)-N,N-diethylboranamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of boron-containing compounds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1-Bis(2-chlorohex-1-en-1-yl)-N,N-diethylboranamine involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form stable complexes with various biomolecules, leading to inhibition or activation of specific pathways. In the context of BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the tumor cells.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Bis(2-chlorohex-1-en-1-yl)-N,N-dimethylboranamine
- 1,1-Bis(2-chlorohex-1-en-1-yl)-N,N-diethylborane
Uniqueness
1,1-Bis(2-chlorohex-1-en-1-yl)-N,N-diethylboranamine is unique due to its specific combination of chlorohexenyl groups and boranamine core This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
CAS No. |
63011-78-9 |
|---|---|
Molecular Formula |
C16H30BCl2N |
Molecular Weight |
318.1 g/mol |
IUPAC Name |
N-[bis(2-chlorohex-1-enyl)boranyl]-N-ethylethanamine |
InChI |
InChI=1S/C16H30BCl2N/c1-5-9-11-15(18)13-17(20(7-3)8-4)14-16(19)12-10-6-2/h13-14H,5-12H2,1-4H3 |
InChI Key |
OOGZBWDEDFXQNV-UHFFFAOYSA-N |
Canonical SMILES |
B(C=C(CCCC)Cl)(C=C(CCCC)Cl)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















